![molecular formula C29H25N5O5S B4062276 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062276.png)
5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide
Overview
Description
5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C29H25N5O5S and its molecular weight is 555.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide is 555.15764009 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Behavior
Research by David et al. (1995) on a related compound, 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4-(o-nitrophenyl)-1,4-dihydropyridine, explored its electrochemical behavior in a hydroalcoholic medium. The study found that the compound undergoes a 4-electron reduction leading to different products depending on the medium's pH. In acidic medium, a cyclization reaction occurs, while in basic medium, a cyclic hydroxamic acid is formed. These findings contribute to understanding the electrochemical properties of similar compounds (David, Hurvois, Tallec, & Toupet, 1995).
Synthesis and Biological Activity
Bakhite et al. (2014) synthesized various pyridine derivatives, including compounds with structures similar to the one , and tested their toxicity against cowpea aphid. This study indicated significant insecticidal activity, suggesting potential applications in developing new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Another study by Hassan et al. (2014) focused on synthesizing new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives from a similar chemical structure. These compounds were evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma cells, demonstrating the potential for anticancer drug development (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis and Characterization
Research on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines by Quiroga et al. (1999) involved the synthesis from 3-amino-5-arylpyrazoles and α-cyanochalcones. This work provides insights into the chemical synthesis and structural characterization of complex pyrazolo[3,4-b]pyridine derivatives, relevant for understanding the synthesis pathways of similar compounds (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Antimicrobial and Anticancer Activities
Liu et al. (1996) synthesized 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, evaluating their inhibitors for CDP reductase activity, cytotoxicity, and antineoplastic activity. This study underscores the potential of structurally similar compounds in medicinal chemistry, particularly for cancer treatment (Liu, Lin, Cory, Cory, & Sartorelli, 1996).
properties
IUPAC Name |
5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O5S/c1-18-26(28(36)33-23-10-6-7-11-24(23)39-2)27(19-8-4-3-5-9-19)22(16-30)29(31-18)40-17-25(35)32-20-12-14-21(15-13-20)34(37)38/h3-15,27,31H,17H2,1-2H3,(H,32,35)(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHRTQSKEAJAEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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